3-chloro-4-ethoxy-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide
Description
3-chloro-4-ethoxy-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide is an organic compound with a complex structure It contains various functional groups, including chloro, ethoxy, methoxy, nitro, and benzamide groups
Properties
IUPAC Name |
3-chloro-4-ethoxy-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5S/c1-3-26-14-6-4-10(8-12(14)18)16(22)20-17(27)19-11-5-7-15(25-2)13(9-11)21(23)24/h4-9H,3H2,1-2H3,(H2,19,20,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAQYBGKSVGFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)OC)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-ethoxy-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps. One common approach is to start with the appropriate benzamide derivative and introduce the chloro, ethoxy, and methoxy groups through a series of substitution reactions. The nitro group can be introduced via nitration reactions, and the carbonothioyl group can be added using thiocarbonylation reactions. Each step requires specific reagents and conditions, such as the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency. Safety measures must be in place to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-ethoxy-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of new substituted benzamides.
Scientific Research Applications
3-chloro-4-ethoxy-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide depends on its interaction with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The specific pathways involved would depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxy-N-(2-methylphenyl)benzamide
- 3-chloro-4-methoxy-N-(4-methylphenyl)benzamide
Comparison
Compared to these similar compounds, 3-chloro-4-ethoxy-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide has unique structural features, such as the ethoxy and nitro groups, which may confer distinct chemical reactivity and biological activity. These differences can make it more suitable for specific applications or provide unique properties that are not present in the similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
